molecular formula C8H11NO2S B13118168 Ethyl3-(thiazol-4-yl)propanoate

Ethyl3-(thiazol-4-yl)propanoate

Cat. No.: B13118168
M. Wt: 185.25 g/mol
InChI Key: FFXAADAEOFUMLJ-UHFFFAOYSA-N
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Description

Ethyl3-(thiazol-4-yl)propanoate is an organic compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities and are found in various natural products and synthetic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl3-(thiazol-4-yl)propanoate typically involves the reaction of thiazole derivatives with ethyl bromoacetate under basic conditions. The reaction is carried out in an organic solvent such as ethanol, and a base like potassium carbonate is used to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl3-(thiazol-4-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl3-(thiazol-4-yl)propanoate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl3-(thiazol-4-yl)propanoate involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to the modulation of biochemical pathways. For example, it can inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    Thiazole: The parent compound with a similar structure but without the ethyl propanoate group.

    Thiazolidine: A reduced form of thiazole with a saturated ring.

    Sulfoxides and Sulfones: Oxidized derivatives of thiazole.

Uniqueness

Ethyl3-(thiazol-4-yl)propanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl propanoate group enhances its solubility and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

ethyl 3-(1,3-thiazol-4-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S/c1-2-11-8(10)4-3-7-5-12-6-9-7/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFXAADAEOFUMLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=CSC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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